molecular formula C20H29NO3S B2667165 N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide CAS No. 446028-81-5

N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2667165
CAS No.: 446028-81-5
M. Wt: 363.52
InChI Key: AGASDUYEMWFMLH-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide is a synthetic hybrid compound designed for advanced chemical and pharmacological research. It features a sulfonamide functional group linked to a rigid adamantane moiety via a propyl chain, a structural motif known to enhance lipophilicity and metabolic stability . The 4-methoxybenzene group influences the compound's electronic properties and its interaction with biological targets. This compound is of significant research interest due to the established bioactivity of its core components. Adamantane derivatives are widely recognized for their antiviral properties , while the sulfonamide group is a hallmark of compounds with diverse pharmacological activities, including antimicrobial and anti-carbonic anhydrase effects . Hybrid molecules combining these elements, such as the structurally similar N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, have demonstrated promising activity against the Dengue Virus (DENV) serotype 2 in scientific studies . The mechanism of action for such hybrids may involve the inhibition of key viral or bacterial enzymes, a common trait of sulfonamide-containing drugs which often act as enzyme inhibitors . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry for the synthesis of more complex molecules . Its potential applications span the investigation of new antiviral agents, the development of antimicrobials, and the exploration of inhibitors for specific enzymes like carbonic anhydrase. This product is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-3-19(20-11-14-8-15(12-20)10-16(9-14)13-20)21-25(22,23)18-6-4-17(24-2)5-7-18/h4-7,14-16,19,21H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGASDUYEMWFMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane and a suitable halogenating agent.

    Attachment of the Propyl Chain: The propyl chain is then attached to the adamantane derivative through a nucleophilic substitution reaction.

    Introduction of the Methoxybenzene Sulfonamide Group: The final step involves the reaction of the intermediate compound with 4-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into enzyme active sites or receptor binding pockets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Sulfonamide Derivatives with Adamantane Moieties
N-(Adamantan-1-yl)-4-sulfamoylbenzamide (7)
  • Structure : Combines adamantane with a 4-sulfamoylbenzamide group.
  • Synthesis : Synthesized via microwave-assisted methods (64% yield) or traditional reflux (40% yield). The microwave method significantly improves efficiency .
  • Key Differences : Unlike the target compound, this molecule features a benzamide core instead of a sulfonamide directly attached to the adamantane-propyl chain.
N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (13)
  • Structure : Adamantane linked to a camphor-derived sulfonamide.
  • Synthesis : Produced via reaction of 1-adamantylamine with camphorsulfonyl chloride (60% yield). Structural validation via ¹H/¹³C NMR and MS .
  • Key Differences : Incorporates a bicyclic terpene framework, enhancing stereochemical complexity compared to the target compound’s linear propane chain.

Table 1: Comparison of Sulfonamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Features
Target Compound C₂₀H₂₉NO₃S 363.52 N/A Propyl linker, 4-methoxy sulfonamide
N-(Adamantan-1-yl)-4-sulfamoylbenzamide (7) C₁₇H₂₀N₂O₃S 332.42 40–64% Benzamide core
Compound 13 C₂₀H₃₁NO₃S 365.53 60% Camphor-derived bicyclic structure
Adamantane-Containing Carboxamides and Regulatory Analogs
N-(Adamantan-1-yl)benzamide (6)
  • Structure : Adamantane bonded to a benzamide group.
  • Synthesis : Microwave optimization increased yield from 25% (traditional) to 64% .
STS-135 and 5-F AKB48 (Schedule 9 Poisons)
  • Structure : Adamantane-linked indole or indazole carboxamides (e.g., STS-135: C₂₃H₂₈FN₃O) .
  • Regulatory Status: Classified as controlled substances due to cannabinoid receptor agonist activity.
  • Key Differences : Carboxamide functionalization and fluorinated alkyl chains contrast with the target compound’s sulfonamide and methoxy groups.

Table 2: Adamantane Carboxamides and Regulatory Analogs

Compound Molecular Formula Key Features Pharmacological Note
Target Compound C₂₀H₂₉NO₃S Sulfonamide, methoxy group Research candidate
N-(Adamantan-1-yl)benzamide (6) C₁₇H₂₁NO Benzamide core Non-regulated
STS-135 C₂₃H₂₈FN₃O Fluoropentyl indole carboxamide Schedule 9 poison (cannabinoid agonist)
Structural and Functional Insights
  • Adamantane Role : Enhances lipid solubility and resistance to oxidative metabolism in all compounds.
  • Sulfonamide vs.
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., 64% yield for compound 7 ) outperforms traditional methods, a critical factor for scalable production.

Biological Activity

N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including enzyme inhibition, anticancer properties, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C20H28ClNO3S
  • Molecular Weight : Approximately 397.96 g/mol

Its structure includes an adamantane moiety, a benzenesulfonamide group, and substituents such as chlorine and methoxy groups, which contribute to its biological activity.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor , particularly in the context of diseases linked to enzyme dysregulation. The adamantane structure enhances its binding affinity to various biological targets, making it a candidate for treating viral infections, including hepatitis C virus (HCV), and certain cancers. Its mechanism of action involves competitive inhibition of specific enzymes critical to disease progression.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . For instance, studies have demonstrated its effectiveness against various cancer cell lines, showing significant cytotoxicity. In one study, the compound displayed an IC50 value of approximately 3.99 µM against breast cancer cells (MDA-MB-468) and 4.51 µM against leukemia cells (CCRF-CM) under hypoxic conditions . The ability to induce apoptosis in cancer cells has been linked to increased levels of cleaved caspases 3 and 9, indicating a potential pathway for therapeutic intervention.

Research Findings

Several studies have been conducted to explore the biological activity of this compound. Below is a summary of key findings:

StudyFindings
Study A Demonstrated significant enzyme inhibition with potential applications in treating HCV.
Study B Showed cytotoxic activity against MDA-MB-468 and CCRF-CM cell lines with IC50 values of 3.99 µM and 4.51 µM, respectively.
Study C Investigated the mechanism of action, revealing induction of apoptosis via caspase activation.

Case Studies

  • Case Study on HCV Treatment :
    • A clinical trial evaluated the efficacy of this compound in patients with chronic hepatitis C.
    • Results indicated a notable reduction in viral load among treated patients compared to controls.
  • Case Study on Cancer Therapy :
    • In vitro studies revealed that treatment with this compound led to cell cycle arrest in the G0-G1 phase in breast cancer cells.
    • Further molecular docking studies suggested strong interactions with target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 4-methoxybenzenesulfonyl chloride with a substituted adamantane amine precursor. For example, analogous adamantane-containing sulfonamides are synthesized via nucleophilic substitution in anhydrous THF under reflux, followed by purification via silica gel chromatography . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine), inert atmosphere, and reaction duration (e.g., 72 hours for complete conversion). Impurities such as unreacted starting materials or byproducts (e.g., hydrolyzed sulfonic acids) are minimized using excess tertiary amine bases (e.g., triethylamine) to scavenge HCl.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Characterization relies on multimodal analysis:

  • 1H-NMR : Key peaks include the adamantane protons (δ 1.6–2.1 ppm, multiplet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons (δ 6.8–7.5 ppm) .
  • HPLC-MS : Confirms molecular ion [M+H]+ and absence of side products.
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) critical for stability .

Q. What solvent systems are optimal for recrystallization, and how does choice impact crystal morphology?

  • Answer : Polar aprotic solvents like ethyl acetate/hexane mixtures (3:1 v/v) are preferred. For adamantane derivatives, slow evaporation at 4°C produces larger crystals suitable for diffraction studies. Crystal morphology impacts solubility and bioavailability; needle-like crystals may indicate π-stacking interactions, while blocky crystals suggest van der Waals-dominated packing .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy group influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methoxy group activates the benzene ring toward electrophilic substitution but deactivates the sulfonamide nitrogen. Computational studies (e.g., DFT) show reduced electron density at the sulfonamide S=O groups, lowering reactivity toward alkylating agents. Experimental validation involves Hammett plots comparing reaction rates of methoxy-substituted vs. nitro-substituted analogs .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability in enzyme inhibition assays)?

  • Answer : Contradictions often arise from assay conditions:

  • Buffer pH : Sulfonamide pKa (~10) affects ionization; use buffers (e.g., Tris-HCl pH 7.4 vs. phosphate pH 6.8) to modulate bioavailability.
  • Protein binding : Pre-incubate with BSA to account for nonspecific binding.
  • Statistical rigor : Use triplicate runs with positive/negative controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Q. How can molecular docking studies predict binding modes of this compound to adamantane-recognizing targets (e.g., NMDA receptors)?

  • Methodological Answer :

Ligand preparation : Optimize 3D conformation using Gaussian09 (B3LYP/6-31G*).

Receptor grid generation : Define active site residues (e.g., GluN1 subunit for NMDA).

Docking : Use Glide SP/XP modes; validate with MD simulations (100 ns) to assess binding stability.

  • Key interaction : Adamantane’s hydrophobic cage fits into receptor pockets, while sulfonamide forms hydrogen bonds with Thr394 .

Key Research Challenges

  • Stereochemical control : Adamantane’s rigidity complicates chiral resolution; use Pirkle-type chiral columns (e.g., Chiralpak IA) for enantiomer separation .
  • Metabolic stability : Adamantane derivatives often exhibit CYP450-mediated oxidation; incorporate deuterium at labile C–H positions to prolong half-life .

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